molecular formula C17H17N5O4S B12495383 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylphenyl)butanamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B12495383
M. Wt: 387.4 g/mol
InChI Key: BGMHRHMCPKWSBN-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include the following steps:

    Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via nucleophilic substitution reactions.

    Formation of Butanamide Moiety: The butanamide moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-aminophenyl)butanamide
  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-methylphenyl)butanamide
  • 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-chlorophenyl)butanamide

Uniqueness

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of the sulfamoyl group, which may impart specific biological activities and chemical properties

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C17H17N5O4S/c1-2-15(22-17(24)13-5-3-4-6-14(13)20-21-22)16(23)19-11-7-9-12(10-8-11)27(18,25)26/h3-10,15H,2H2,1H3,(H,19,23)(H2,18,25,26)

InChI Key

BGMHRHMCPKWSBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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